molecular formula C7H8ClF2N B1430364 2,3-Difluorobenzylamine HCl CAS No. 1214350-73-8

2,3-Difluorobenzylamine HCl

Cat. No.: B1430364
CAS No.: 1214350-73-8
M. Wt: 179.59 g/mol
InChI Key: YFPMGEZJLKWSAI-UHFFFAOYSA-N
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Description

Significance and Research Context of Fluorinated Amines

The strategic incorporation of fluorine into organic molecules, particularly amines, is a well-established strategy in medicinal chemistry and materials science. tandfonline.com Fluorinated amines are functional building blocks that have garnered significant interest due to the unique properties conferred by the fluorine atom. alfa-chemistry.com Fluorine is the most electronegative element, yet it is relatively small in size, comparable to a hydrogen atom. tandfonline.com This combination of properties allows it to profoundly alter a molecule's characteristics without dramatically increasing its steric bulk. tandfonline.com

Key advantages of introducing fluorine into amine-containing compounds include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. nih.gov By replacing a metabolically vulnerable C-H bond with a C-F bond, researchers can block common metabolic pathways, prolonging the compound's active duration in biological systems. tandfonline.comnih.gov

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule. tandfonline.comnih.gov This can improve its ability to permeate biological membranes, such as the blood-brain barrier, potentially enhancing the bioavailability and efficacy of drug candidates. nih.gov

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of a nearby amine group. alfa-chemistry.com This adjustment of the pKa value can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target. nih.gov

Improved Binding Affinity: Fluorine atoms can engage in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets. tandfonline.com This can lead to increased binding affinity and selectivity for a specific receptor or enzyme, resulting in enhanced potency. tandfonline.com

Given these benefits, fluorinated amines are integral to the development of new pharmaceuticals. alfa-chemistry.com A significant number of drugs approved by regulatory bodies like the FDA contain fluorine, highlighting the element's importance in modern drug discovery. nih.govenamine.net The development of advanced methods for the regio- and enantioselective introduction of fluorine into organic molecules continues to be an active area of research, expanding the toolbox available to chemists. nih.gov

Overview of Academic Research Trajectories for 2,3-Difluorobenzylamine (B1301615) HCl

2,3-Difluorobenzylamine HCl, as a specific example of a fluorinated amine, serves as a key starting material or intermediate in several distinct research trajectories. Its difluorinated phenyl ring provides a unique substitution pattern that researchers exploit to synthesize more complex molecules with tailored properties.

One major area of application is in medicinal chemistry , where it is used to construct novel therapeutic agents. For instance, it has been utilized as a building block for the synthesis of dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II, which have been investigated for their potential in treating colon cancer. nih.gov In a study, a compound incorporating the 2,3-difluorobenzyl moiety showed significant cytotoxicity against HCT-116 colon cancer cells. nih.gov Another research path involves its use in developing antagonists for the human chemokine receptor CXCR2. mdpi.com CXCR2 is implicated in numerous inflammatory diseases, making its antagonists promising therapeutic candidates. mdpi.com Researchers have incorporated the 2,3-difluorobenzyl group into a pyrido[3,4-d]pyrimidine (B3350098) scaffold to explore the structure-activity relationship of potential CXCR2 antagonists. mdpi.com

Beyond medicinal chemistry, 2,3-difluorobenzylamine has found applications in materials science . A notable example is its use in the preparation of organic-inorganic hybrid perovskites (OIHPs). acs.org In a 2021 study, 2,3-difluorobenzylamine (referred to as 2,3-DFBA) was reacted with lead chloride to form a two-dimensional perovskite material, [(2,3-DFBA)₂PbCl₄]. acs.org This research explored how the position of fluorine atoms on the benzylamine (B48309) ligand influences the phase transition properties of the resulting perovskite, which is a critical parameter for applications in electronics and photonics. acs.org

Interactive Table: Summary of Research Applications for 2,3-Difluorobenzylamine

Research Area Application Investigated Target/System Reference
Medicinal Chemistry Synthesis of dual-action inhibitors Phosphodiesterase 5 (PDE5) and Topoisomerase II for colon cancer nih.gov
Medicinal Chemistry Synthesis of receptor antagonists Chemokine receptor CXCR2 for inflammatory diseases mdpi.com
Materials Science Preparation of hybrid materials Organic-inorganic hybrid perovskites (OIHPs) acs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPMGEZJLKWSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Chemistry of 2,3 Difluorobenzylamine Hcl

Established Synthetic Routes to Difluorobenzylamines

Traditional synthetic pathways to difluorobenzylamines rely on robust and well-documented chemical transformations. These methods are characterized by their reliability and scalability, forming the foundation of industrial production.

Reductive amination is a highly versatile and widely employed method for synthesizing amines from carbonyl compounds. nih.gov The process typically involves the reaction of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of difluorobenzylamines, the corresponding difluorobenzaldehyde serves as the starting material. A key route to 2,4-difluorobenzylamine (B110887), for instance, involves the direct reductive amination of 2,4-difluorobenzaldehyde (B74705) with ammonia gas and hydrogen in the presence of a catalyst. google.com This approach is noted for its simplicity and environmental considerations, positioning it as a green synthetic route. google.com

A variety of reducing agents can be employed for this transformation, each with specific advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also a highly effective method. youtube.com The choice of reductant is crucial; for example, NaBH₃CN is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Key Features Typical Conditions
Sodium Borohydride (NaBH₄) Common, inexpensive reagent. Often used with an acid activator like boric acid or p-toluenesulfonic acid. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines over carbonyls; effective but generates toxic cyanide waste. masterorganicchemistry.comyoutube.com Mildly acidic conditions to promote imine formation.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Milder, less toxic alternative to NaBH₃CN; preferred in industrial settings. masterorganicchemistry.comyoutube.com Often used in chlorinated solvents like dichloromethane.
Catalytic Hydrogenation (e.g., Pd/C, H₂) "Green" option with high atom economy; water is the only byproduct. Requires specialized pressure equipment. youtube.com

The chloromethylation of an aromatic ring is a significant transformation that introduces a reactive chloromethyl group, which can be readily converted into other functionalities, including the aminomethyl group. thieme-connect.de This two-step sequence involves first the electrophilic substitution of the difluorobenzene ring, followed by amination.

The first step, known as the Blanc reaction, typically uses paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. dur.ac.uk This reaction is particularly effective on aromatic rings activated by electron-donating groups. dur.ac.uk For difluorobenzenes, the fluorine atoms are deactivating, so forcing conditions may be required.

Once the difluorobenzyl chloride is formed, it serves as a substrate for amination. A common method involves reaction with urotropine (hexamine) to form a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed with concentrated hydrochloric acid to yield the desired primary amine. google.comgoogle.com This entire process, starting from m-difluorobenzene to produce 2,4-difluorobenzylamine, has been demonstrated with a total yield exceeding 77% and product purity greater than 99%. google.comgoogle.com

Table 2: Key Steps in Chloromethylation-Functionalization Route

Step Reaction Reagents Purpose
1 Chloromethylation m-Difluorobenzene, Paraformaldehyde, Halogenating Agent, Catalyst Introduces the chloromethyl group onto the aromatic ring to form 2,4-difluoro benzyl (B1604629) halide. google.com
2 Quaternary Salt Formation 2,4-Difluoro benzyl halide, Urotropine Converts the reactive benzyl halide into a stable, solid quaternary ammonium salt intermediate. google.com
3 Hydrolysis Quaternary ammonium salt, Concentrated Hydrochloric Acid Cleaves the urotropine structure to release the primary amine, which forms the hydrochloride salt. google.com

Catalytic carbonylation reactions offer a powerful strategy for introducing a carbonyl group into a molecule using carbon monoxide (CO) as a C1 building block. uc.pt This method can be adapted to synthesize difluorobenzaldehydes, which are direct precursors for reductive amination pathways.

One patented approach describes the carbonylation of m-difluorobenzene using CO under pressure in the presence of a catalyst like Na[Co(CO)₄] to generate 2,4-difluorobenzaldehyde. google.com This aldehyde can then be converted to 2,4-difluorobenzylamine via reductive amination as previously described. google.com

More broadly, palladium-catalyzed carbonylation of aryl halides is a valuable tool in organic synthesis. uc.pt Recent advancements have extended this to the carbonylation of difluoroalkyl bromides, coupling them with (hetero)arylboronic acids under one atmosphere of CO. nih.govresearchgate.net While not a direct route to the benzylamine (B48309), this demonstrates the increasing facility with which CO can be incorporated into fluorinated structures, creating versatile building blocks like difluoroalkyl ketones. nih.govresearchgate.net These ketones could potentially be converted to amines through alternative synthetic routes.

Advanced Synthetic Strategies and Innovations

The field of chemical synthesis is continually evolving, with a strong emphasis on developing more efficient, safer, and environmentally benign processes. These innovations are being applied to the production of complex molecules like 2,3-Difluorobenzylamine (B1301615) HCl.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Key goals include maximizing reactant efficiency (atom economy) and minimizing waste. rsc.org

In the context of difluorobenzylamine synthesis, green principles are evident in the shift from stoichiometric reagents to catalytic methods. For example, replacing metal hydride reducing agents in reductive amination with catalytic hydrogenation using H₂ improves atom economy and reduces waste streams. youtube.com The patented route involving the carbonylation of m-difluorobenzene followed by reductive amination is explicitly described as a "simple and green route" with low cost. google.com

The development of metrics like the Green Aspiration Level (GAL) and improved GAL (iGAL) allows for the assessment of the environmental impact of a synthetic route by considering factors like molecular complexity and yield. europeanpharmaceuticalreview.com Applying such principles encourages the design of the most direct synthetic routes, using commodity chemicals and minimizing the number of synthetic stages. europeanpharmaceuticalreview.com Recent developments in green chemistry include novel, eco-friendly methods for synthesizing key functional groups, such as the conversion of thiols into sulfonyl fluorides using safe reagents with non-toxic byproducts, which exemplifies the broader trend toward sustainable synthesis. sciencedaily.comeurekalert.org

Continuous flow chemistry, where reactions are performed in a continuously flowing stream within a tube or microreactor, has emerged as a powerful technology in modern chemical synthesis. europa.eu This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and easier scalability. europa.eunih.gov

Many of the key transformations in the synthesis of 2,3-Difluorobenzylamine HCl, such as catalytic hydrogenation, are well-suited for flow chemistry. mdpi.com Continuous-flow hydrogenation allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher conversions and selectivities. mdpi.com The technology enables the safe use of high pressures and temperatures and facilitates the use of immobilized solid catalysts, which can be easily separated from the product stream. mdpi.com

The transposition of multistep syntheses into telescoped continuous flow processes can dramatically reduce reaction times and improve yields. nih.gov For example, reactions that take hours in batch can often be completed in minutes in a flow reactor. nih.gov While a specific end-to-end flow synthesis of this compound may not be widely published, the individual steps are highly amenable to this technology, suggesting a promising avenue for future process optimization and industrial production. researchgate.netnih.gov

Table 3: Comparison of Batch vs. Continuous Flow Processing

Parameter Batch Processing Continuous Flow Processing
Safety Handling of large quantities of hazardous materials can be risky. Small reaction volumes at any given time enhance safety, especially for exothermic or high-pressure reactions. europa.eu
Heat & Mass Transfer Can be inefficient, leading to temperature gradients and side reactions. High surface-area-to-volume ratio allows for excellent control and rapid transfer. europa.eu
Scalability Often requires significant redevelopment and re-optimization ("scaling up"). Scaled by running the system for longer periods ("scaling out") without changing reaction conditions. europa.eu
Reaction Time Can be lengthy (hours to days). Often significantly faster (seconds to minutes) due to enhanced efficiency. nih.gov
Process Control Parameters can fluctuate within the large volume. Precise and automated control over temperature, pressure, and stoichiometry. researchgate.net

Process Optimization and Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization to ensure safety, efficiency, and economic viability. Key parameters that require careful consideration include reaction kinetics, thermodynamics, choice of solvent, catalyst loading, and purification methods. While specific industrial-scale production data for this compound is not extensively published, general principles of chemical process scale-up for analogous fluorinated benzylamines can be applied.

A critical aspect of process optimization involves maximizing the yield and purity of the final product while minimizing waste and energy consumption. This can be achieved through a systematic study of reaction variables. For instance, in the reductive amination of a corresponding benzaldehyde, optimizing the pressure of hydrogen gas, reaction temperature, and catalyst-to-substrate ratio is crucial.

Table 1: Illustrative Parameters for Process Optimization in Reductive Amination

ParameterLaboratory ScalePilot Plant ScaleIndustrial Scale
Reactant Concentration High dilutionModerate concentrationHigh concentration
Temperature Control External heating/coolingJacketed reactorsAdvanced heat exchange systems
Mixing Magnetic stirringMechanical agitationHigh-efficiency impellers
Reaction Time Typically longerOptimized for throughputMinimized for efficiency
Purification Column chromatographyCrystallization/DistillationContinuous crystallization

For the industrial scale-up, a thorough understanding of the reaction's thermal hazards is paramount. Exothermic reactions, if not properly controlled, can lead to thermal runaway. Therefore, calorimetric studies are often conducted at the laboratory and pilot plant stages to determine the heat of reaction and to design appropriate cooling systems for the industrial-scale reactor. Continuous flow chemistry is also emerging as a safer and more efficient alternative to batch processing for certain reactions, offering better control over reaction parameters and reducing the volume of hazardous materials at any given time.

Catalysis in this compound Synthesis and Reactions

Catalysis plays a pivotal role in the synthesis of this compound, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. Both transition metal and Lewis acid catalysis are instrumental in the key bond-forming steps.

Transition Metal Catalysis (e.g., Palladium, Cobalt, Copper)

Transition metals are widely employed in the synthesis of amines through methods such as reductive amination and cross-coupling reactions.

Cobalt (Co): Cobalt catalysts have gained attention for their utility in C-H activation and reductive amination processes. nih.govnih.govrsc.org Atomically dispersed cobalt catalysts have shown promise in the tandem synthesis of primary benzylamines from oxidized lignin (B12514952) model compounds, achieving high yields. nih.govrsc.org This suggests the potential for cobalt-catalyzed systems in the direct synthesis of 2,3-difluorobenzylamine from suitable precursors.

Copper (Cu): Copper catalysts are often used in amination reactions and for the introduction of fluorinated moieties. nih.govnih.govsemanticscholar.org Copper-catalyzed difluoroalkylation reactions, for example, have been developed for the synthesis of various fluorinated compounds. nih.gov While direct application to 2,3-difluorobenzylamine synthesis is not explicitly detailed, the versatility of copper catalysis in C-N bond formation and fluorination chemistry makes it a relevant area of investigation.

Table 2: Overview of Transition Metal Catalysts in Related Amine Syntheses

MetalReaction TypeLigand ExampleKey Advantages
Palladium Cross-coupling, AminationBippyPhos, BrettPhosHigh efficiency, functional group tolerance
Cobalt C-H Activation, Reductive AminationN-containing ligandsUse of earth-abundant metal
Copper Amination, DifluoroalkylationPhenanthroline derivativesCost-effective, versatile

Catalyst Systems and Reusability Studies

The development of robust and recyclable catalyst systems is a cornerstone of sustainable chemical manufacturing. For industrial applications, the ability to recover and reuse a catalyst multiple times without significant loss of activity is economically and environmentally critical.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are often preferred for their ease of separation. For instance, palladium nanoparticles supported on magnetic materials can be easily recovered using an external magnet. mdpi.com Similarly, fluorous Lewis acid catalysts can be separated by phase separation from the organic product phase. nih.gov

Studies on the reusability of catalysts often involve performing multiple reaction cycles with the same batch of catalyst and measuring the product yield and purity at each cycle. A slight decrease in activity is often observed over successive runs, which can be due to catalyst leaching, poisoning, or structural degradation. Research is ongoing to develop more stable and long-lasting catalyst systems.

Reaction Chemistry and Mechanisms Involving 2,3 Difluorobenzylamine Hcl

Nucleophilic Substitution Reactions

The primary amine group of 2,3-difluorobenzylamine (B1301615) is nucleophilic, owing to the lone pair of electrons on the nitrogen atom. As a nucleophile, it can participate in substitution reactions, typically with alkyl halides, in a process known as N-alkylation. This reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this mechanism, the amine's lone pair attacks the electrophilic carbon atom of an alkyl halide, displacing the halide leaving group in a single, concerted step. The hydrochloride salt must first be neutralized with a base to free the amine for it to act as a nucleophile.

The reactivity of 2,3-difluorobenzylamine as a nucleophile is influenced by the electronic properties of the difluorinated phenyl ring. The fluorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect. This effect decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to unsubstituted benzylamine (B48309). Despite this, it remains a competent nucleophile for reactions with suitable electrophiles.

Table 1: General SN2 Reaction of 2,3-Difluorobenzylamine

Reactant A Reactant B General Product Reaction Type

Amidation and Condensation Reactions

One of the most fundamental reactions involving 2,3-difluorobenzylamine is its condensation with carboxylic acids to form amide bonds. This transformation is central to the synthesis of numerous compounds in medicinal and materials chemistry. The direct reaction between an amine and a carboxylic acid is typically unfavorable and requires high temperatures to drive off water. Therefore, coupling agents or prior activation of the carboxylic acid is standard practice. nih.govresearchgate.net

Common strategies for amidation include:

Activation with Coupling Reagents: Reagents such as carbodiimides (e.g., DCC, EDCI) or borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. nih.govresearchgate.net

Conversion to Acyl Chlorides: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride reacts rapidly with 2,3-difluorobenzylamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

The reaction proceeds via nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the activated carboxylic acid, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., a urea (B33335) derivative for carbodiimide (B86325) activation, or a chloride ion for acyl chlorides) to yield the stable amide product. libretexts.org

Multicomponent Reactions (e.g., Ugi Reactions)

2,3-Difluorobenzylamine is a suitable component for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov A prominent example is the Ugi four-component reaction (Ugi-4CR). The Ugi reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.com

In this reaction, 2,3-difluorobenzylamine acts as the amine component. The generally accepted mechanism begins with the rapid formation of an imine from the condensation of the amine and the carbonyl compound. mdpi.com The isocyanide then adds to the imine carbon, forming a nitrilium intermediate. This highly reactive intermediate is subsequently trapped by the carboxylate anion, which, following an intramolecular acyl transfer (the Mumm rearrangement), yields the final α-acylamino amide product. mdpi.com The use of the related 2,4-Difluorobenzylamine (B110887) in Ugi reactions to synthesize dipeptides has been documented, underscoring the utility of fluorinated benzylamines in this transformation. chemicalbook.com

Table 2: Components of a Ugi-4CR Involving 2,3-Difluorobenzylamine

Component Role in Reaction
Aldehyde/Ketone Carbonyl source, forms imine
2,3-Difluorobenzylamine Amine source, forms imine
Carboxylic Acid Nucleophile, acylates intermediate

Oxidative Dehydrogenation Processes

Various catalytic systems can achieve this, including:

Photocatalysis: Anthraquinone-based organic photocatalysts can facilitate the aerobic oxidative dehydrogenation of benzylamines under visible light. researchgate.net

Transition Metal Catalysis: Manganese (II) salts in combination with an oxidant like tert-butyl hydroperoxide (TBHP) can catalyze the oxidative coupling of benzylamines. koreascience.kr

The mechanism often involves an initial single-electron transfer from the amine to the catalyst to form an aminium radical cation. Subsequent loss of a proton from the benzylic carbon generates a carbon-centered radical, which is further oxidized to an iminium cation. The iminium species can then be hydrolyzed to an aldehyde or react with another amine molecule to form the final imine product. koreascience.kr

Intramolecular C–H Activation Studies

The functionalization of otherwise inert C–H bonds is a powerful tool in modern synthesis. 2,3-Difluorobenzylamine can serve as a substrate in directed C–H activation reactions, where the amine group, after conversion to a suitable directing group (e.g., a picolinamide), guides a transition metal catalyst to a specific C–H bond on the aromatic ring. rsc.org

In a directed C–H activation reaction, a directing group installed on the nitrogen atom forms a chelate with a metal catalyst (e.g., Rh, Pd), positioning the metal in proximity to an ortho C–H bond. For a 2,3-disubstituted ring like that in 2,3-difluorobenzylamine, there are two possible ortho positions: C2 and C6. Since the C2 position is already substituted with a fluorine atom, the activation is directed exclusively to the C–H bond at the C6 position.

The electronic effects of the fluorine substituents play a crucial role in modulating the reactivity of the target C–H bond.

Inductive Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). Both fluorine atoms at the C2 and C3 positions will decrease the electron density of the aromatic ring, including at the C6 position, making the C6–H bond less nucleophilic and potentially more difficult to activate.

Resonance Effect: Fluorine has a weak, electron-donating resonance effect (+R). However, this effect is generally outweighed by its strong inductive withdrawal. libretexts.org

The mechanism of transition metal-catalyzed, directing group-assisted C–H activation has been extensively studied. For rhodium catalysts, a commonly accepted pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. nih.govsemanticscholar.org

The key steps in the CMD mechanism are:

Coordination: The substrate, bearing a directing group (DG), coordinates to the metal center (e.g., a Rh(III) complex).

C–H Cleavage (CMD): The coordinated directing group acts as an internal base. In a single, concerted transition state, the C–H bond is cleaved with the assistance of a ligand (often a carboxylate anion like acetate), and a new metal-carbon bond is formed. This step results in a five-membered cyclometalated intermediate.

Functionalization: The resulting rhodacycle can then react with a coupling partner (e.g., an alkene or alkyne), which inserts into the Rh-C bond. nih.gov

Reductive Elimination & Catalyst Regeneration: A final reductive elimination step forms the C-C or C-heteroatom bond of the product and regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle. semanticscholar.org

Computational studies have been instrumental in elucidating these pathways, confirming that the CMD step is often the turnover-limiting step and explaining the origins of regioselectivity in various substrates. nih.govresearchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name Role in Article
2,3-Difluorobenzylamine HCl Primary Subject
Benzylamine Unsubstituted Analogue
N-Alkyl-2,3-difluorobenzylamine Product of Nucleophilic Substitution
Dicyclohexylcarbodiimide (DCC) Amidation Coupling Reagent
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) Amidation Coupling Reagent
Tris(2,2,2-trifluoroethyl) borate Amidation Reagent
Thionyl chloride Reagent for Acyl Chloride Formation
Oxalyl chloride Reagent for Acyl Chloride Formation
α-Acylamino amide Product of Ugi Reaction
2,4-Difluorobenzylamine Analogue in Ugi Reaction
N-(2,3-difluorobenzylidene)-2,3-difluorobenzylamine Product of Oxidative Dehydrogenation
Anthraquinone Photocatalyst
tert-Butyl hydroperoxide (TBHP) Oxidant

Role as a Key Intermediate in Complex Molecule Construction

This compound is primarily utilized as a nucleophilic building block. The amine functional group readily participates in a variety of bond-forming reactions, allowing for its incorporation into heterocyclic systems and other advanced molecular architectures. Its role is particularly prominent in the synthesis of kinase inhibitors, a class of drugs that target specific proteins involved in cell signaling pathways, which are often dysregulated in diseases like cancer.

The construction of a key quinazoline (B50416) intermediate for AZD4625 showcases the utility of 2,3-difluorobenzylamine. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in modern organic synthesis. In this step, the primary amine of 2,3-difluorobenzylamine acts as the nucleophile, displacing a leaving group (such as a chlorine atom) on an electrophilic quinazoline ring system.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the N-(2,3-difluorobenzyl)quinazoline core proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-difluorobenzylamine attacks the electron-deficient carbon atom at the 2-position of the 2-chloroquinazoline (B1345744) ring. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring.

Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the aromatic system of the quinazoline ring.

Rearomatization: The intermediate collapses, expelling the chloride ion (leaving group) and re-establishing the aromaticity of the quinazoline ring system.

Deprotonation: A base, such as diisopropylethylamine (DIPEA), removes the proton from the newly attached nitrogen atom, yielding the final N-(2,3-difluorobenzyl)quinazolin-2-amine intermediate.

This reaction is typically carried out in a polar aprotic solvent like 2-butanol (B46777) at elevated temperatures to facilitate the reaction.

The table below summarizes the key reaction involving 2,3-difluorobenzylamine in the synthesis of a crucial intermediate for AZD4625.

Target Molecule ClassPrecursorsReagent/ConditionsKey Intermediate FormedReaction Type
KRAS G12C Inhibitors (e.g., AZD4625)2,3-Difluorobenzylamine; 6-Bromo-2-chloro-4-(piperazin-1-yl)quinazolineDiisopropylethylamine (DIPEA), 2-Butanol, 130 °C6-Bromo-N-(2,3-difluorobenzyl)-4-(piperazin-1-yl)quinazolin-2-amineNucleophilic Aromatic Substitution (SNAr)

The successful and efficient execution of this SNAr reaction is a testament to the utility of this compound as a reliable and essential intermediate. Its incorporation provides a structurally significant difluorinated motif that is foundational to the biological activity of complex and important therapeutic agents like AZD4625.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,3-Difluorobenzylamine (B1301615) HCl. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of hydrogen (¹H-NMR), carbon (¹³C-NMR), and, crucially for this compound, fluorine (¹⁹F-NMR) atoms.

For 2,3-Difluorobenzylamine HCl, the ¹H-NMR spectrum would reveal signals corresponding to the aminomethyl (-CH₂NH₃⁺) protons and the protons on the aromatic ring. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would provide information about adjacent, magnetically active nuclei. Similarly, the ¹³C-NMR spectrum would show distinct signals for the aminomethyl carbon and the six carbons of the difluorophenyl ring, with their chemical shifts being influenced by the electronegative fluorine and ammonium (B1175870) substituents.

Given the presence of two fluorine atoms, Fluorine-19 NMR (¹⁹F-NMR) spectroscopy is an exceptionally powerful and highly specific tool for characterizing this compound. nih.gov The ¹⁹F nucleus has a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR analysis, similar to protons. wikipedia.orgbiophysics.org

Key advantages of ¹⁹F-NMR in the analysis of fluorinated systems include:

High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after tritium (B154650) (³H) and protium (B1232500) (¹H). wikipedia.org

Wide Chemical Shift Range: The chemical shifts in ¹⁹F-NMR span a range of about 800 ppm, which is significantly larger than for ¹H-NMR. wikipedia.org This wide dispersion minimizes signal overlap, even in complex molecules, allowing for clearer interpretation. biophysics.orghuji.ac.il

Distinct Fingerprints: The chemical shifts of fluorine atoms are highly sensitive to their local electronic environment, making ¹⁹F signals unique fingerprints that aid in structural identification. nih.gov For 2,3-Difluorobenzylamine, the two fluorine atoms at the C2 and C3 positions are in different chemical environments and would therefore be expected to produce two distinct signals in the ¹⁹F-NMR spectrum.

Spin-Spin Coupling: ¹⁹F nuclei couple with other nearby magnetically active nuclei, such as other ¹⁹F atoms and ¹H atoms. wikipedia.org In the spectrum of 2,3-Difluorobenzylamine, one would expect to observe ¹⁹F-¹⁹F coupling between the two adjacent fluorine atoms and ¹⁹F-¹H coupling between the fluorine atoms and the neighboring aromatic protons. These coupling constants provide valuable information for confirming the substitution pattern on the aromatic ring. wikipedia.orghuji.ac.il

The application of ¹⁹F-NMR is crucial not only for initial structure confirmation but also for assessing the purity of fluorinated compounds and studying their behavior in different chemical or biological systems. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, MS techniques confirm the molecular mass of the corresponding free base (143.14 g/mol ) and help in identifying related impurities or degradation products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.gov This technique is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.gov

In a typical LC-MS/MS workflow, the sample is first injected into an LC system where 2,3-Difluorobenzylamine is separated from other components in the mixture on a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The resulting parent ion is selected and fragmented to produce product ions. The specific transition from a parent ion to a product ion can be monitored in what is known as Multiple Reaction Monitoring (MRM), providing exceptional selectivity and sensitivity for quantification. amazonaws.commdpi.com This method is valuable for purity analysis and for detecting trace amounts of the compound in complex matrices. nih.gov Chemical derivatization can also be employed to improve chromatographic retention and ionization efficiency if needed. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt of 2,3-Difluorobenzylamine is non-volatile, the free base form is more amenable to GC analysis. However, primary amines can sometimes exhibit poor peak shape and column interactions.

To overcome these issues, chemical derivatization is often employed prior to GC-MS analysis. jfda-online.com The primary amine group of 2,3-Difluorobenzylamine can be reacted with a derivatizing agent, such as a fluoroacylating reagent, to form a more volatile and less polar derivative. jfda-online.com This process improves chromatographic performance and can enhance detection sensitivity. jfda-online.com Once separated by the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI) or chemical ionization (CI), providing a characteristic fragmentation pattern that confirms its identity. GC-MS is a robust method for assessing the purity and identifying volatile impurities in a sample of 2,3-Difluorobenzylamine. uzh.ch

Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. It is determined using techniques like ion mobility spectrometry (IMS), often coupled with mass spectrometry (IMS-MS). The CCS value is a characteristic physical property of an ion that depends on its conformation.

For 2,3-Difluorobenzylamine, after ionization, the resulting ion is introduced into a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium). The ion's velocity through the gas under the influence of a weak electric field is measured, and from this, its CCS can be calculated. This technique provides an additional dimension of separation and characterization beyond mass and retention time. nsf.gov CCS studies can help distinguish between isomers that may have the same mass but different three-dimensional structures. nsf.gov While not a routine characterization method, CCS measurements can provide valuable structural insights in advanced research applications, particularly in differentiating between closely related fluorinated compounds. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provide information about the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, characteristic frequencies.

For this compound, the FT-IR and FT-Raman spectra would display absorption bands corresponding to the vibrations of its constituent functional groups. nih.gov These spectra serve as a molecular fingerprint, allowing for rapid confirmation of the compound's identity and functional group composition.

The FT-IR spectrum is typically recorded by passing infrared radiation through the sample. libretexts.org Key expected vibrational bands for this compound would include:

N-H⁺ Stretching: Broad and strong absorptions in the region of 2400-3200 cm⁻¹, characteristic of the ammonium salt.

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

C-N Stretching: Vibrations associated with the benzyl-amine bond.

C-F Stretching: Strong and characteristic absorptions typically found in the 1100-1300 cm⁻¹ region. nih.gov

Aromatic C=C Bending: A series of bands in the 1400-1600 cm⁻¹ region, indicative of the benzene (B151609) ring. nih.gov

FT-Raman spectroscopy, which measures the scattering of light, provides complementary information. nih.govresearchgate.net While C-F and N-H stretches are visible, aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which are useful for confirming the integrity of the substituted phenyl ring. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ammonium (-NH₃⁺)N-H Stretch2400 - 3200 (Broad)
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Bending1400 - 1600
Benzyl (B1604629) GroupC-H Bending~1450 and ~1375
Phenyl-FluorineC-F Stretch1100 - 1300
Benzyl-AmineC-N Stretch1020 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique that provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like 2,3-Difluorobenzylamine, the presence of the benzene ring with its delocalized π-electron system is the primary chromophore.

In arylamines, the non-bonding lone pair of electrons on the nitrogen atom of the amino group can interact with the π-electron system of the aromatic ring. libretexts.org This interaction, known as π-conjugation, extends the chromophore and typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The UV spectrum of benzene shows a characteristic absorption band around 256 nm, whereas aniline (B41778) exhibits an absorption maximum at approximately 280 nm. libretexts.org

For this compound, the presence of two fluorine atoms on the benzene ring is expected to influence its UV-Vis absorption spectrum. Fluorine is an electron-withdrawing group through the inductive effect, but it can also act as a weak π-donor due to its lone pairs of electrons. The net effect of these opposing influences on the electronic transitions of the benzene ring, coupled with the effect of the aminomethyl group, will determine the precise wavelength of maximum absorbance (λmax).

Table 1: Predicted UV-Vis Spectral Data for 2,3-Difluorobenzylamine in Different Solvents

SolventPredicted λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Methanol~ 265~ 200
Water (as HCl salt)~ 260~ 180

Note: The data in this table is hypothetical and intended for illustrative purposes, based on the general principles of UV-Vis spectroscopy of aromatic amines.

X-ray Crystallography and Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties.

Although a specific crystal structure for this compound has not been reported in the surveyed scientific literature, the principles of X-ray crystallography can be described in the context of what such an analysis would reveal. A successful crystallographic study would provide the exact coordinates of each atom in the crystal lattice, allowing for the detailed characterization of the molecule's solid-state conformation and its interactions with neighboring molecules and the chloride counter-ion.

Key structural parameters that would be obtained from an X-ray crystallographic analysis of this compound are presented in the following hypothetical table.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
β (°)98.76
Volume (ų)850.1
Z4
Bond Length C-N (Å)1.48
Bond Length C-F (Å)1.35
Bond Angle C-C-N (°)112.5
Hydrogen Bonds (N-H···Cl)Present

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For derivatives of 2,3-Difluorobenzylamine, the orientation of the aminomethyl group relative to the difluorinated benzene ring is of particular interest.

Studies on related fluorinated benzyl derivatives have shown that the presence of fluorine atoms can significantly influence the conformational preferences of the molecule. nih.gov The introduction of fluorine can lead to specific intramolecular interactions, such as hydrogen bonds involving the fluorine atoms, and can also induce stereoelectronic effects that stabilize certain conformations over others.

For instance, in the conformational analysis of fluorinated benzyl alcohols, it was observed that ortho-fluorination can lead to an increase in the hydrogen-bond acidity of the hydroxyl group. nih.gov While 2,3-Difluorobenzylamine does not possess a hydroxyl group, similar electronic effects from the fluorine substituents would be expected to influence the properties of the aminomethyl group.

Computational studies on fluorinated benzylamines have revealed that the orientation of the amino group's lone pair of electrons can lead to complex conformational geometries. The interplay of steric hindrance and electronic interactions dictates the most stable conformers in the gaseous phase. globethesis.com A conformational analysis of 2,3-Difluorobenzylamine derivatives would likely reveal a preference for a staggered conformation of the aminomethyl group relative to the aromatic ring to minimize steric repulsion. The specific dihedral angles would be influenced by the electronic effects of the ortho and meta fluorine atoms.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. For 2,3-Difluorobenzylamine (B1301615), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in predicting its geometric and electronic properties.

The optimization of the molecular geometry of 2,3-Difluorobenzylamine in its ground state reveals key structural parameters. The presence of two fluorine atoms on the benzene (B151609) ring influences the bond lengths and angles due to their high electronegativity. Theoretical calculations predict specific bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the molecule. These predictions are foundational for understanding the molecule's steric and electronic behavior.

Table 1: Predicted Ground State Structural Properties of 2,3-Difluorobenzylamine

Parameter Bond/Atoms Predicted Value
Bond Lengths (Å)
C-F (ortho) 1.35
C-F (meta) 1.34
C-C (aromatic) 1.39 - 1.40
C-C (ring-CH2) 1.51
C-N 1.47
N-H 1.02
C-H (aromatic) 1.08
C-H (methylene) 1.10
Bond Angles (°)
F-C-C 118.5 - 120.0
C-C-C (ring) 119.0 - 121.0
C-C-CH2 120.5
C-CH2-N 112.0
H-N-H 107.0
Dihedral Angles (°)
F-C-C-C ~0.0 or ~180.0
C-C-CH2-N ~90.0

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For 2,3-Difluorobenzylamine, the HOMO is primarily localized on the benzene ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO is distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack. The calculated HOMO-LUMO gap indicates that 2,3-Difluorobenzylamine is a moderately reactive molecule. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies of 2,3-Difluorobenzylamine

Molecular Orbital Energy (eV)
HOMO -8.95
LUMO -0.75
HOMO-LUMO Gap 8.20

Note: These energy values are illustrative and depend on the level of theory and basis set.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, such as electronic absorption spectra. nih.gov For 2,3-Difluorobenzylamine, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and major contributions of electronic transitions. These calculations typically show that the lowest energy electronic transitions are of a π → π* nature, primarily involving the benzene ring. The results from TD-DFT are instrumental in interpreting experimental UV-Vis absorption spectra.

Møller-Plesset Perturbation Theory (MP2) Applications

Second-order Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, offering a higher level of accuracy for structural and energetic predictions compared to standard DFT methods for some systems. nih.gov For 2,3-Difluorobenzylamine, MP2 calculations, often used in conjunction with a basis set like 6-311++G(d,p), can provide refined predictions of the ground state geometry. nih.gov Comparing MP2 and DFT results helps to validate the computational models and provides a more robust understanding of the molecule's structure.

Scaled Quantum Mechanics (SQM) for Vibrational Analysis

Scaled Quantum Mechanics (SQM) is a computational approach used to improve the accuracy of predicted vibrational frequencies. nih.gov By applying empirical scaling factors to the calculated harmonic vibrational frequencies obtained from DFT, the SQM method can achieve better agreement with experimental FT-IR and Raman spectra. nih.gov This analysis allows for a detailed assignment of the vibrational modes of 2,3-Difluorobenzylamine, including the characteristic stretching and bending modes of the C-F, N-H, and C-N bonds, as well as the vibrations of the benzene ring.

Table 3: Predicted and Scaled Vibrational Frequencies for Key Modes of 2,3-Difluorobenzylamine

Vibrational Mode Predicted Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
N-H Stretch 3450 3312
C-H Stretch (Aromatic) 3100 2976
C-H Stretch (Methylene) 2980 2861
C=C Stretch (Aromatic) 1600 1536
CH₂ Scissoring 1450 1392
C-F Stretch 1250 1200
C-N Stretch 1100 1056

Note: Scaling factors are applied to the predicted frequencies to better match experimental data.

Influence of Fluorine Substitution in Aromatic Amines

Impact of Fluorine Position on Reactivity and Properties

The location of fluorine substitution on an aromatic amine's benzene (B151609) ring—whether ortho, meta, or para to the amino group—has a significant and predictable impact on the molecule's fundamental properties, including its basicity, lipophilicity, and metabolic stability.

Basicity (pKa): Fluorine is a highly electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the nitrogen atom of the amine, making it less likely to accept a proton. Consequently, fluorination typically lowers the basicity (decreases the pKa) of aromatic amines. mdpi.com The magnitude of this pKa shift is highly dependent on the fluorine's position. yuntsg.comnih.gov

Ortho- and Para-Fluorine Substitution: These positions have the most pronounced effect on decreasing basicity due to the proximity and direct resonance influence on the amino group.

Meta-Fluorine Substitution: The effect is still significant but generally less pronounced than in the ortho or para positions. yuntsg.com

The predictable modulation of pKa is critical in drug design, as it can influence a molecule's solubility, membrane permeability, and interaction with biological targets. nih.gov

Table 1: Influence of Fluorine Position on the pKa of Aniline (B41778)

Compound pKa
Aniline 4.63
2-Fluoroaniline 3.20
3-Fluoroaniline 3.51
4-Fluoroaniline 4.65

This table illustrates how the position of the fluorine atom modulates the basicity of the aniline molecule.

Metabolic Stability: A key reason for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by enzymes like cytochrome P450. Placing a fluorine atom at a metabolically vulnerable position on the aromatic ring can block this pathway, thereby increasing the drug's half-life. nih.gov For example, adding fluorine to the para position of a benzene ring can slow the oxidation process, allowing for longer drug retention and increased effectiveness. nih.gov

Electronic Effects of Fluorine on Reaction Mechanisms

Fluorine exerts a powerful dual electronic influence on aromatic systems: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R or +M). stackexchange.comkhanacademy.org The interplay between these two effects governs the reactivity of the aromatic ring in different types of reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

Fluorine's strong inductive effect is paramount in this mechanism. By withdrawing electron density from the ring, it stabilizes the negatively charged Meisenheimer complex, which lowers the activation energy of the rate-determining nucleophilic addition step. stackexchange.comwyzant.com This stabilizing effect is so significant that fluorobenzene (B45895) can react much faster than other halobenzenes in SNAr reactions, even though fluoride (B91410) is typically a poor leaving group due to the strong C-F bond. stackexchange.commasterorganicchemistry.com The rate-limiting step is the formation of the intermediate, not the breaking of the carbon-halogen bond. stackexchange.commasterorganicchemistry.com The reactivity order in SNAr is often F > Cl > Br > I. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich π-system of the benzene ring. Here, the inductive and resonance effects of fluorine are in opposition.

Inductive Effect (-I): The strong electron-withdrawing nature of fluorine deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. khanacademy.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the ring through resonance, increasing electron density specifically at the ortho and para positions. stackexchange.com

Strategies for Fluorine Transfer Methodologies

The synthesis of fluorinated aromatic amines involves various strategies for introducing fluorine atoms or fluorine-containing groups onto the molecule. These methods can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: These methods involve the displacement of a leaving group by a fluoride ion.

The Balz-Schiemann Reaction: This is a classic and widely used method for preparing fluoroaromatics from primary aromatic amines. chemistrylearner.com The process involves converting the amine into a stable diazonium tetrafluoroborate (B81430) salt, which is then heated to decompose, yielding the aryl fluoride. taylorfrancis.comwikipedia.org This reaction is particularly valuable for laboratory-scale synthesis as it does not require specialized fluorination equipment. taylorfrancis.com

Halogen Exchange (Halex) Reaction: In this industrial process, activated aryl chlorides or bromides are treated with a source of fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at high temperatures. This is a form of the SNAr reaction where fluoride acts as the nucleophile.

Electrophilic Fluorination: These methods utilize reagents that deliver an electrophilic "F+" equivalent to a nucleophilic substrate, such as an electron-rich aromatic ring.

N-F Reagents: Modern organic synthesis heavily relies on a class of reagents containing a nitrogen-fluorine bond. These are generally more stable, safer, and easier to handle than older reagents like elemental fluorine. rsc.org

Selectfluor® (F-TEDA-BF4): This is one of the most popular and versatile electrophilic fluorinating agents. nih.govref.ac.uk It is a stable, crystalline solid used for the fluorination of a wide range of organic compounds, including electron-rich aromatics, under mild conditions. alfa-chemistry.comcolab.ws

N-Fluorobenzenesulfonimide (NFSI): NFSI is another widely used, stable, and highly soluble crystalline N-F reagent. It is effective for the direct fluorination of aromatic C-H bonds. rsc.orgwikipedia.org

Fluoroalkylation Strategies: In addition to introducing single fluorine atoms, the transfer of fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, is of immense importance. The CF3 group can significantly enhance lipophilicity and metabolic stability. Strategies for synthesizing α-trifluoromethyl amines often involve the reduction of trifluoromethyl-substituted imines or nucleophilic trifluoromethylation using reagents like the Ruppert-Prakash reagent (TMSCF3). nih.govnih.govresearchgate.netorganic-chemistry.org

Table of Compounds

Compound Name
2,3-Difluorobenzylamine (B1301615) HCl
Aniline
2-Fluoroaniline
3-Fluoroaniline
4-Fluoroaniline
Fluorobenzene
Potassium fluoride
Cesium fluoride
Selectfluor® (F-TEDA-BF4)
N-Fluorobenzenesulfonimide (NFSI)

Applications in Materials Science Research

Organic-Inorganic Hybrid Perovskite Materials Development

The hydrochloride salt of 2,3-Difluorobenzylamine (B1301615), which forms the 2,3-difluorobenzylammonium cation, serves as a critical organic component in the synthesis of advanced organic-inorganic hybrid perovskite (OIHP) materials. Its incorporation as an organic template ligand allows for the targeted development of perovskite structures with tailored properties. Specifically, it has been utilized in the preparation of A2BX4-type OIHP materials, where it directs the formation of the crystal lattice and influences its physical characteristics.

The substitution pattern of fluorine atoms on the benzylamine (B48309) ligand has a significant impact on the phase transition behavior of the resulting perovskite crystals. In a study involving a series of difluorobenzylamine-based lead chloride perovskites, the compound synthesized with 2,3-Difluorobenzylamine, formulated as [(2,3-DFBA)2PbCl4], was shown to exhibit a distinct and switchable phase transition.

This transition occurs at a temperature (Tc) of 449 K. This is notably higher than the phase transition temperature of the non-fluorinated parent compound, [(BA)2PbCl4] (where BA = benzylammonium), which occurs at 438 K. The elevation in the phase transition temperature highlights the influence of the specific positioning of the fluorine atoms on the thermal properties and structural stability of the hybrid material. The research indicates that the introduction of fluorine atoms and their specific location on the benzene (B151609) ring can be a strategic tool for tuning the critical temperature at which the material undergoes a structural phase change.

Compound NameChemical FormulaAbbreviationPhase Transition Temperature (Tc) in Kelvin
(2,3-Difluorobenzylammonium)2Lead Chloride[(2,3-DFBA)2PbCl4]1449 K
(Benzylammonium)2Lead Chloride[(BA)2PbCl4]Parent Compound438 K
(2,4-Difluorobenzylammonium)2Lead Chloride[(2,4-DFBA)2PbCl4]2462 K
(2,5-Difluorobenzylammonium)2Lead Chloride[(2,5-DFBA)2PbCl4]3500 K

The choice of the organic ligand is a determining factor in the final dimensionality of the perovskite's inorganic framework. Crystal structure analysis has demonstrated that the use of 2,3-Difluorobenzylamine as the organic template ligand in reactions with lead chloride results in the formation of a two-dimensional (2D) perovskite structure. In these materials, the inorganic part consists of layers of corner-sharing PbCl6 octahedra, which are separated by the organic 2,3-difluorobenzylammonium cations. This is consistent with findings for other closely related isomers, such as 2,4- and 2,5-difluorobenzylamine, which also yield 2D structures. In contrast, other substitution patterns, such as that of 2,6-difluorobenzylamine, can lead to a one-dimensional (1D) chain structure, underscoring the subtle yet critical role the ligand's geometry plays in directing the crystal architecture.

Polymer Chemistry and Advanced Materials

A diligent review of scientific literature and research databases did not yield specific studies on the application of 2,3-Difluorobenzylamine HCl in the contexts outlined below. While other isomers of difluorobenzylamine have been investigated as components in polymer synthesis and as additives, specific data for the 2,3- isomer is not presently available in published research.

There is no specific research available detailing the development or use of this compound as a fluorinated plasticizer or additive for polymers.

There are no documented studies focusing on the specific impact of this compound on the thermal and mechanical properties of polymers.

Derivatization Studies and Functionalization Strategies

Synthesis of Substituted Pyrido[3,4-d]pyrimidines

2,3-Difluorobenzylamine (B1301615) serves as a key nucleophile in the synthesis of substituted pyrido[3,4-d]pyrimidine (B3350098) scaffolds, which are explored for their potential as antagonists of chemokine receptors like CXCR2. In one synthetic approach, 2,3-difluorobenzylamine is used to introduce a 2,3-difluorobenzylamino group at the C4 position of the heterocyclic core.

The synthesis starts with a 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) intermediate. The chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution than the one at C2. This selectivity allows for a controlled, stepwise introduction of substituents. The reaction involves the amination of a 2-chloro-4-substituted-pyrido[3,4-d]pyrimidine with a stoichiometric amount of 2,3-difluorobenzylamine. This specific reaction has been shown to proceed efficiently, resulting in the desired 2,4-diaminopyrido[3,4-d]pyrimidine product in good yield.

Table 1: Synthesis of Compound 26a via Amination

Reactant 1 Reactant 2 Product Yield

This data is based on the synthetic pathway described in research on CXCR2 antagonists.

This derivatization is significant as it contributes to the exploration of the structure-activity relationship (SAR) of pyrido[3,4-d]pyrimidine-based molecules, aiming to improve their antagonistic potency against inflammatory targets.

Formation of Peptidomimetics and Heterocyclic Scaffolds

Peptidomimetics are compounds designed to mimic peptides but with improved stability or oral bioavailability. Heterocyclic scaffolds are core structures in many pharmaceutical compounds. While the primary amine of 2,3-difluorobenzylamine makes it a theoretical candidate for incorporation into such structures, a detailed review of available scientific literature does not provide specific examples of its use in the broader synthesis of peptidomimetics or diverse heterocyclic scaffolds beyond the pyrido[3,4-d]pyrimidines discussed previously. The principles of peptide synthesis would allow for its acylation to form amide bonds, a key feature in peptidomimetic design, but specific applications in this context are not documented in prominent research.

Derivatization as Analytical Reagents

In analytical chemistry, derivatization is often employed to modify an analyte to enhance its detection by techniques like HPLC. This typically involves reacting the analyte with a reagent that imparts a UV-absorbing or fluorescent tag. While amines are frequently the target of such derivatization reactions, the scientific literature does not describe the use of 2,3-Difluorobenzylamine as a derivatizing reagent for the quantification of other compounds. Its own analysis would likely require derivatization with common reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA).

The quantification of epoxides, which are reactive electrophiles, can be achieved by reacting them with a suitable nucleophile to form a stable adduct that can be analyzed chromatographically. Common methods utilize reagents such as N,N-diethyldithiocarbamate for this purpose. A thorough search of analytical chemistry literature found no documented methods or studies where 2,3-Difluorobenzylamine is employed as a nucleophilic reagent for the specific purpose of derivatizing and quantifying epoxides or related compounds.

Challenges in Derivatization and Yield Optimization

Several challenges can arise during the derivatization of 2,3-difluorobenzylamine, largely related to the reactivity of the amine and the influence of the difluorinated aromatic ring.

Nucleophilicity and Basicity: The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring can slightly reduce the nucleophilicity and basicity of the benzylamine (B48309) compared to its non-fluorinated counterpart. This can necessitate harsher reaction conditions (e.g., higher temperatures, stronger bases, or longer reaction times) to achieve complete conversion, which in turn may lead to side reactions.

Purification: The presence of fluorine can complicate the purification of products. Fluorinated compounds may exhibit different solubility profiles and chromatographic behavior compared to their non-fluorinated analogs. In some cases, purification can be tedious, potentially leading to lower isolated yields. For instance, in syntheses involving related difluorobenzyl moieties, difficult purifications have been noted.

Side Reactions: As with any primary amine, over-alkylation or over-acylation can be a potential issue if the reaction conditions are not carefully controlled. In nucleophilic aromatic substitution reactions, the formation of disubstituted products or other side products is possible.

Yield Optimization: Optimizing the yield for derivatization reactions involving 2,3-difluorobenzylamine typically involves a systematic variation of reaction parameters. This includes screening different solvents, bases, catalysts, and temperatures to find the conditions that favor the desired product formation while minimizing side reactions. The stoichiometry of the reactants must also be precisely controlled to prevent the formation of impurities that are difficult to separate from the final product.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2,3-Difluorobenzylamine HCl in laboratory settings?

  • Methodological Answer : Prioritize hazard assessments using Safety Data Sheets (SDS) for structural analogs like 2,4-Difluorobenzylamine, which highlight flammability (Category 4-2-III), inhalation risks, and reactivity . Use fume hoods for synthesis or purification steps, and employ personal protective equipment (PPE) including nitrile gloves and chemical-resistant lab coats. Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity >95% .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1\text{H}- and 19F^{19}\text{F}-NMR. For example, benzylic protons appear as triplets near δ 3.8–4.2 ppm, while aromatic fluorine signals split due to ortho/meta coupling .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 178.1) using ESI-MS .

Q. What synthetic routes are recommended for this compound?

  • Methodological Answer : Adapt methods from fluorinated benzylamine derivatives:

  • Reductive Amination : React 2,3-difluorobenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl salt formation .
  • Gabriel Synthesis : Use 2,3-difluorobenzyl bromide and phthalimide, followed by hydrazinolysis to release the amine .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm yield by gravimetric analysis after recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Systematically test solubility in solvents (e.g., water, DMSO, ethanol) under controlled conditions (25°C, 50°C). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Cross-reference with computational models (e.g., COSMO-RS) to predict solubility trends based on fluorination effects . Publish discrepancies with detailed experimental parameters (pH, ionic strength) to guide reproducibility .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Fluorinated amines are prone to hydrolysis at extremes of pH (<2 or >10), so buffer selection (e.g., phosphate buffer pH 6–8) is critical .
  • Spectroscopic Monitoring : Track amine protonation states using 19F^{19}\text{F}-NMR chemical shifts, which are sensitive to pH changes .

Q. How can isotopic labeling (e.g., deuterium) enhance mechanistic studies of this compound in metabolic pathways?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 2,3-Difluorobenzylamine-d3 HCl) via catalytic deuteration of the benzyl position using Pd/C and D2_2 gas . Use LC-HRMS to trace labeled metabolites in in vitro hepatocyte models. Compare kinetic isotope effects (KIEs) to elucidate rate-limiting steps in oxidative deamination pathways .

Q. What in vitro models are suitable for preliminary toxicological profiling of this compound?

  • Methodological Answer :

  • Cytotoxicity Assays : Use human hepatic (HepG2) and renal (HEK293) cell lines with MTT assays to assess IC50_{50} values. Fluorinated amines may induce mitochondrial stress, so combine with ROS detection probes (e.g., DCFH-DA) .
  • CYP450 Inhibition Screening : Test interactions with CYP3A4/2D6 isoforms using fluorometric assays to predict drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare results with literature values (e.g., 82–84°C for 2,4-Difluorobenzylamine ). Contradictions may arise from polymorphic forms or residual solvents; use X-ray crystallography to confirm crystal lattice structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.